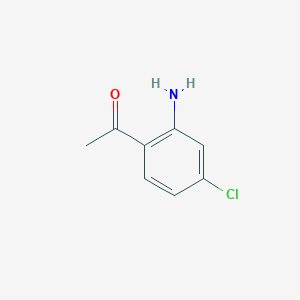

1-(2-Amino-4-chlorophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-amino-4-chlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWZHHLRVPCSGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2-Amino-4-chlorophenyl)ethanone chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(2-Amino-4-chlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 39061-72-8) is a substituted aromatic ketone of significant interest in synthetic and medicinal chemistry. Its unique trifunctional arrangement—an aromatic amine, a halogenated phenyl ring, and a methyl ketone—renders it a versatile precursor for the synthesis of a wide array of heterocyclic compounds, particularly in the development of novel pharmaceutical agents. This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and applications, grounded in established experimental data to support advanced research and development.

Introduction and Molecular Overview

This compound is a solid organic compound featuring a chlorine atom at position 4 and an amino group at position 2 of an acetophenone core. The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) and acetyl (-COCH₃) groups defines its chemical behavior, influencing both the reactivity of the aromatic ring and the functional groups themselves. This structural motif is a common pharmacophore and a key building block in the synthesis of pharmaceuticals, most notably as a precursor to benzodiazepine derivatives and other centrally active agents.[1][2]

Molecular Identifiers:

-

CAS Number: 39061-72-8[3]

-

Molecular Formula: C₈H₈ClNO[4]

-

Molecular Weight: 169.61 g/mol [5]

-

InChI Key: YJWZHHLRVPCSGP-UHFFFAOYSA-N[4]

Physicochemical Properties

The physical state and solubility of this compound are critical for its handling, storage, and application in various reaction conditions.

| Property | Value | Source(s) |

| Physical Form | Solid | [4] |

| Appearance | Yellow Solid | [6] |

| Melting Point | 90 °C | [6] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [4] |

Synthesis and Mechanistic Pathways

The primary and most efficient synthesis of this compound involves the reduction of its nitro precursor, 1-(4-chloro-2-nitrophenyl)ethanone. This transformation is a cornerstone of aromatic chemistry, leveraging the robust conversion of a nitro group to an amine.

Protocol: Reductive Amination of 1-(4-chloro-2-nitrophenyl)ethanone

This protocol describes a common laboratory-scale synthesis achieving high yield.[6]

Causality: The choice of iron powder in acetic acid is a classic and cost-effective method for nitro group reduction (a form of the Béchamp reduction). Iron acts as the reducing agent, being oxidized from Fe(0) to Fe(II)/Fe(III), while the nitro group is reduced to the amine. The acidic medium (acetic acid) facilitates the reaction and helps dissolve the iron salts formed.

Step-by-Step Methodology:

-

Reaction Setup: Suspend 1-(4-chloro-2-nitrophenyl)ethanone (1.0 eq) and iron powder (4.0 eq) in a 1:1 solvent mixture of acetic acid and water.

-

Heating: Heat the reaction mixture to reflux and maintain vigorous stirring for approximately 16 hours.

-

Work-up: After cooling the mixture to room temperature, neutralize it carefully with a saturated aqueous solution of sodium bicarbonate.[6]

-

Extraction: Extract the product from the aqueous mixture using ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting residue via silica gel column chromatography (e.g., using an eluent system of ethyl acetate/petroleum ether) to yield the final product as a yellow solid.[6]

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is dictated by its three primary functional groups:

-

Aromatic Amine (-NH₂): This group is nucleophilic and can undergo a variety of reactions including acylation, alkylation, and diazotization. It is the key reactive site for the construction of heterocyclic rings.

-

Ketone (-COCH₃): The carbonyl group can undergo nucleophilic addition, and the α-protons are acidic, allowing for enolate formation and subsequent reactions like α-halogenation.

-

Aromatic Ring: The ring is activated by the -NH₂ group (an ortho-, para-director) and deactivated by the -Cl and -COCH₃ groups. Electrophilic aromatic substitution is possible, but the positions are directed by the interplay of these groups.

Core Application: Precursor to Benzodiazepines

A significant application of this compound is in the synthesis of 1,4-benzodiazepines, a class of drugs with anxiolytic, sedative, and anticonvulsant properties.[1][7] The general synthetic strategy involves the reaction of a 2-amino-substituted acetophenone or benzophenone with an amino acid derivative, leading to the formation of the characteristic seven-membered diazepine ring.[1] The presence of the chlorine atom at position 4 of the phenyl ring often correlates with enhanced pharmacological activity in the final benzodiazepine product.

Caption: Reactivity and role as a key intermediate in synthesis.

Spectroscopic and Analytical Data

-

¹H NMR: Expected signals would include a singlet for the acetyl methyl protons (~2.5 ppm), signals for the aromatic protons in the 6.5-7.5 ppm range, and a broad singlet for the amino protons. The splitting pattern of the aromatic signals would be characteristic of a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: Signals would be present for the methyl carbon (~28 ppm), the carbonyl carbon (~198 ppm), and six distinct aromatic carbons, with their chemical shifts influenced by the attached substituents.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine (~3300-3500 cm⁻¹), a strong C=O stretching vibration for the ketone (~1670 cm⁻¹), and C-Cl stretching in the fingerprint region.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom. Fragmentation would likely involve the loss of a methyl group ([M-15]⁺) and an acetyl group ([M-43]⁺).

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. Based on available safety data sheets for this compound and its analogs, the following guidelines should be observed.[4]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere.[4]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined synthesis and predictable reactivity at its multiple functional groups make it an essential building block for constructing complex heterocyclic systems. For researchers in drug discovery, a thorough understanding of its properties is fundamental to its effective use in developing next-generation therapeutics, particularly in the realm of central nervous system agents.

References

- ChemicalBook. (2024). This compound | 39061-72-8.

- El-Sayed, M. A. A. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7.

- Goldberg, L. H., & Sternbach, L. H. (1997). U.S. Patent No. 5,466,799. Washington, DC: U.S.

- Gogoi, P., et al. (2015). One-pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines. Organic Letters, 17(15), 3754–3757.

- BenchChem. (n.d.). The Science Behind Benzodiazepine Synthesis: The Role of 2-Amino-5-nitrobenzophenone.

- Sigma-Aldrich. (n.d.). This compound | 39061-72-8.

- D’Auria, M., et al. (2021). Palladium-Catalyzed Benzodiazepines Synthesis. Molecules, 26(11), 3292.

- BenchChem. (n.d.). Optimization of reaction conditions for Friedel-Crafts acylation of p-chloroaniline.

- Alchem Pharmtech. (n.d.). CAS 39061-72-8 | this compound.

- BenchChem. (2025). A Comparative Guide to Precursors in Benzodiazepine Synthesis: 2-Amino-2',5'-dichlorobenzophenone and Alternatives.

- BLDpharm. (n.d.). 39061-72-8|this compound.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information.

- ResearchGate. (n.d.). Figure S14. 13 C NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g).

- Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information.

- The Organic Chemistry Tutor. (2016). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- Sigma-Aldrich. (n.d.). This compound.

- Singh, D., et al. (2023). Design, synthesis and anti-HIV-1 RT evaluation of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives.

- ChemScene. (n.d.). 1-(4-Amino-2-chlorophenyl)ethanone | 72531-23-8.

- NIST. (n.d.). Ethanone, 1-(2-chlorophenyl)-.

- precisionFDA. (n.d.). 2-AMINO-1-(2-CHLOROPHENYL)ETHANONE.

- MDPI. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 26(16), 4879.

- BenchChem. (n.d.). 2-Bromo-1-(4-Chlorophenyl)Ethan-1-One: A Versatile Building Block for Organic Synthesis.

- PubChem. (n.d.). 1-(2-Amino-4-hydroxyphenyl)ethanone.

- Guidechem. (n.d.). 2-amino-1-(4-chlorophenyl)ethanone Hydrochloride 5467-71-0.

- Google Patents. (n.d.). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.

- Sigma-Aldrich. (n.d.). 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride | 5467-71-0.

- PubChem. (n.d.). p-Aminoacetophenone.

Sources

- 1. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. This compound | 39061-72-8 [sigmaaldrich.com]

- 5. GSRS [precision.fda.gov]

- 6. This compound | 39061-72-8 [chemicalbook.com]

- 7. Palladium-Catalyzed Benzodiazepines Synthesis [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Ethanone, 1-(2-chlorophenyl)- [webbook.nist.gov]

1-(2-Amino-4-chlorophenyl)ethanone CAS number

An In-Depth Technical Guide to 1-(2-Amino-4-chlorophenyl)ethanone

Introduction

This compound, also known as 2'-Amino-4'-chloroacetophenone, is a substituted aromatic ketone that serves as a critical building block in synthetic organic chemistry. Its unique arrangement of an acetyl group, an amino group, and a chlorine atom on a benzene ring makes it a versatile precursor for the synthesis of a wide array of more complex molecules. While it is a valuable compound in its own right, it is most frequently utilized as a key intermediate in the development of pharmaceuticals, agrochemicals, and specialized dyes.[1][2]

This guide provides a comprehensive technical overview of this compound, tailored for researchers, chemists, and professionals in drug development. We will delve into its chemical identity, synthesis and purification protocols, analytical characterization methods, significant applications, and essential safety protocols. The focus is not only on the procedural steps but also on the underlying chemical principles and the rationale behind methodological choices, providing a robust resource for laboratory applications.

It is important to note the existence of several positional isomers, such as 1-(4-Amino-2-chlorophenyl)ethanone (CAS 72531-23-8) and 2-Amino-1-(4-chlorophenyl)ethanone (CAS 5467-71-0), which can cause confusion.[3][4][5] This guide will focus exclusively on the this compound structure.

Chemical Identity and Physicochemical Properties

The foundational step in working with any chemical is to confirm its identity and understand its physical properties. The primary identifier for the hydrochloride salt of this compound is CAS Number 871928-38-0 .[6]

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2'-Amino-4'-chloroacetophenone | [7][8] |

| CAS Number | 871928-38-0 (for Hydrochloride Salt) | [6] |

| Molecular Formula | C₈H₈ClNO | [4][7] |

| Molecular Weight | 169.61 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| SMILES | CC(=O)C1=CC(Cl)=CC=C1N | [4][6] |

| InChI Key | OVKMQHKVUWBLSV-UHFFFAOYSA-N |

Synthesis and Purification

The synthesis of this compound typically involves multi-step processes starting from more common precursors. A logical and frequently employed strategy is the chlorination of an appropriate aminoacetophenone precursor. The rationale behind this approach is the ability to control the regioselectivity of the chlorination reaction based on the directing effects of the existing substituents on the aromatic ring.

A representative synthetic pathway can be envisioned starting from 4-aminoacetophenone. This process would involve a chlorination step, where an electrophilic chlorine source is introduced. The amino group is a strong activating, ortho-, para-director. Since the para position is blocked by the acetyl group, chlorination is directed to the ortho position.

A conceptual workflow for the synthesis of substituted aminoacetophenones.

Protocol: Synthesis via Chlorination of 2-Aminoacetophenone

This protocol is a representative example based on common electrophilic aromatic substitution reactions. Disclaimer: This is a generalized procedure and must be adapted and optimized under controlled laboratory conditions by qualified personnel.

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-aminoacetophenone (1.0 equiv) in a suitable solvent such as glacial acetic acid.

-

Cooling: Cool the solution to 0-5 °C using an ice bath. The low temperature is crucial to control the exothermic reaction and minimize the formation of side products.

-

Reagent Addition: Slowly add a chlorinating agent, such as N-Chlorosuccinimide (NCS) (1.05 equiv), portion-wise or as a solution in the same solvent. The slow addition maintains temperature control and prevents over-chlorination.

-

Reaction: Allow the reaction to stir at low temperature for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by pouring the mixture into a beaker of ice water. This precipitates the crude product and dissolves inorganic salts.

-

Neutralization: Carefully neutralize the solution with a base, such as sodium bicarbonate, to a pH of ~7. This step is critical for removing the acidic solvent and ensuring the amino group is in its free base form.

-

Extraction: Extract the aqueous mixture three times with an organic solvent like ethyl acetate. The organic layers contain the desired product.

-

Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate or magnesium sulfate to remove residual water, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel. Recrystallization is often preferred for its efficiency in removing minor impurities, yielding a product of high purity.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic methods is employed for full characterization.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (typically 3H, showing complex splitting patterns), a singlet for the methyl protons (~2.5 ppm), and a broad singlet for the amine protons (-NH₂) which may be exchangeable with D₂O. |

| ¹³C NMR | Resonances for the carbonyl carbon (~195-200 ppm), aromatic carbons (6 distinct signals in the 110-150 ppm range), and the methyl carbon (~25-30 ppm). |

| Mass Spec (MS) | The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight (169.61). A characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature. |

| Infrared (IR) | Characteristic absorption bands for N-H stretching of the primary amine (two bands, ~3350-3450 cm⁻¹), C=O stretching of the ketone (~1660-1680 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹). |

| HPLC | A single major peak under appropriate reverse-phase conditions (e.g., C18 column with a mobile phase of acetonitrile and water) indicates high purity.[9] |

Applications and Research Significance

The utility of this compound stems from the reactivity of its functional groups, which can be independently and selectively modified. This makes it a valuable scaffold in medicinal chemistry and materials science.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals.[1] Its structure is incorporated into molecules developed as analgesics, anti-inflammatory drugs, and enzyme inhibitors. For example, it can be a precursor for quinoline derivatives or other heterocyclic systems that form the core of many bioactive compounds.[1][2][8][10]

-

Drug Discovery: In fragment-based drug discovery, this molecule can serve as a starting point for building more potent and selective drug candidates.[11] Its defined structure provides a solid anchor for linking to other molecular fragments to explore interactions with biological targets like kinases or polymerases.[11][12]

-

Dyes and Pigments: The chromophoric and auxochromic groups present in the molecule make it a suitable precursor for the synthesis of specialized dyes and pigments.[1][2]

Role as a versatile building block in chemical synthesis.

Safety and Handling

| Hazard Class | GHS Statements (Anticipated) |

| Acute Toxicity | H302: Harmful if swallowed. |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Respiratory Irritation | H335: May cause respiratory irritation. |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][13] Keep away from incompatible materials such as strong oxidizing agents.

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a suitable container for disposal.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

This compound is a chemical intermediate of significant value, particularly for the pharmaceutical and chemical industries. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry principles. Proper analytical characterization is paramount to ensure the quality required for its subsequent applications. By understanding its properties, synthesis, and handling requirements, researchers can effectively and safely leverage this versatile molecule to advance their scientific and developmental goals.

References

-

Oakwood Chemical. 2-Amino-1-(4-chlorophenyl)ethanone, HCl, min 98%. Available from: [Link]

- Abdel-Wahab, B. F., et al. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal.

-

LookChem. CAS 5467-71-0 | 2-amino-1-(4-chlorophenyl)ethanone Hydrochloride - Suppliers list. Available from: [Link]

- Stambuli, J. P., et al. The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses Procedure.

-

UB. 2-Amino-4'-chloroacetophenone. Available from: [Link]

-

SIELC Technologies. 1-(4-Chlorophenyl)ethanone HPLC Separation. (2018). Available from: [Link]

-

PubChem. Ethanone, 1-(2-chlorophenyl)-. National Center for Biotechnology Information. Available from: [Link]

- Ray, R., et al. Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g).

-

Chemsrc. 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2. Available from: [Link]

-

NIST. Ethanone, 1-(2-chlorophenyl)-. NIST Chemistry WebBook. Available from: [Link]

-

Khan, I., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2821. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. escales | Virtual tour generated by Panotour [ub.edu]

- 3. calpaclab.com [calpaclab.com]

- 4. chemscene.com [chemscene.com]

- 5. 1stsci.com [1stsci.com]

- 6. 871928-38-0|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 2-Amino-4'-chloroacetophenone | 7644-03-3 [chemicalbook.com]

- 9. 1-(4-Chlorophenyl)ethanone | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-AMINO-4'-CHLOROACETOPHENONE HYDROCHLORIDE_TargetMol [targetmol.com]

- 12. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

1-(2-Amino-4-chlorophenyl)ethanone molecular structure

An In-Depth Technical Guide to the Molecular Structure of 1-(2-Amino-4-chlorophenyl)ethanone

Abstract

This guide provides a comprehensive technical overview of this compound, a substituted acetophenone derivative of significant interest in synthetic organic chemistry and drug discovery. The document elucidates the molecule's structural features, physicochemical properties, and spectroscopic characteristics. Furthermore, it explores a representative synthetic pathway, key aspects of its chemical reactivity, and its applications as a crucial intermediate in the development of novel pharmaceutical agents. Safety and handling protocols are also summarized to ensure its proper use in a research environment. This paper is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this compound.

Introduction

This compound, also known as 2-amino-4-chloroacetophenone, is an aromatic ketone that serves as a versatile building block in organic synthesis. Its molecular architecture, featuring an aniline moiety, a halogen substituent, and a ketone functional group, provides multiple reactive sites for chemical modification. This trifunctional nature makes it a valuable precursor for constructing more complex molecular scaffolds, particularly heterocyclic systems found in many biologically active compounds. Understanding its structural and electronic properties is paramount for its effective utilization in designing targeted molecules for medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of an acetophenone core substituted with an amino group at the ortho position (C2) and a chlorine atom at the para position (C4) relative to the acetyl group. The presence of the electron-donating amino group and the electron-withdrawing chlorine atom on the benzene ring influences the molecule's overall electronic distribution, reactivity, and intermolecular interactions.

Caption: 2D structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 39061-72-8 | [1] |

| Molecular Formula | C₈H₈ClNO | [1] |

| Molecular Weight | 169.61 g/mol | [2] |

| Melting Point | 90 °C | [1] |

| Boiling Point | 310.2±22.0 °C (Predicted) | [1] |

| Density | 1.254±0.06 g/cm³ (Predicted) | [1] |

| pKa | 1.25±0.10 (Predicted) | [1] |

| Storage Temperature | 2–8 °C, under inert gas | [1] |

Spectroscopic Analysis

Spectroscopic analysis is essential for confirming the molecular structure of this compound. The expected data from key techniques are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would reveal distinct signals corresponding to the different types of protons. The aromatic protons would appear as a set of multiplets in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns dictated by coupling with each other. The protons of the amino group (-NH₂) would likely appear as a broad singlet, and the methyl protons (-CH₃) of the acetyl group would be a sharp singlet in the upfield region (around 2.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show eight distinct signals for the eight carbon atoms. The carbonyl carbon (C=O) would be the most downfield signal (typically >190 ppm). The six aromatic carbons would appear in the 110-150 ppm range, and the methyl carbon would be the most upfield signal.

-

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups. Key expected absorptions include a strong C=O stretching band for the ketone at approximately 1650-1700 cm⁻¹. N-H stretching bands for the primary amine would be visible in the 3300-3500 cm⁻¹ region. C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.

-

MS (Mass Spectrometry): Mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (169.61). A characteristic isotopic pattern (M+2 peak) at approximately one-third the intensity of the M⁺ peak would be observed due to the presence of the chlorine-37 isotope, confirming the presence of a single chlorine atom.

Synthesis and Reactivity

A common synthetic approach to substituted aminophenyl ethanones involves electrophilic aromatic substitution on a protected or unprotected aniline derivative. For instance, the synthesis of a related isomer, 1-(4-amino-2-chlorophenyl)ethanone hydrochloride, can be achieved via the chlorination of 4-aminoacetophenone[3]. This highlights a general strategy where functionalization of a simpler precursor is employed.

The reactivity of this compound is governed by its three functional groups:

-

Amino Group: The nucleophilic primary amine can undergo various reactions such as acylation, alkylation, and diazotization, making it a key handle for building heterocyclic rings.

-

Ketone Group: The carbonyl group is susceptible to nucleophilic attack and can participate in condensation reactions, reductions to form alcohols, or reductive aminations.

-

Aromatic Ring: The ring is activated by the amino group and can undergo further electrophilic substitution, although the positions are directed by the existing substituents.

Caption: Simplified workflow for synthesis of a related chloro-aminoacetophenone.

Applications in Research and Drug Development

This compound and its isomers are valuable intermediates in the synthesis of pharmaceuticals. The presence of multiple reactive sites allows for the construction of diverse molecular libraries for high-throughput screening. It is a key building block for synthesizing various heterocyclic compounds, such as quinolines and benzodiazepines, which are core structures in many therapeutic agents. Its derivatives have been investigated for a range of biological activities, and it serves as an important intermediate in the development of new drugs.[4][5] For example, related thiouracil amides have been synthesized and studied as potential inhibitors of Poly (ADP-Ribose) Polymerase (PARP) for applications in oncology[6].

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its related isomers. Based on data for similar chloroacetophenone derivatives, the compound may be toxic if swallowed or inhaled and can cause skin and serious eye irritation.[7][8]

| Hazard Information | Precautionary Statements |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[8] |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. |

| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8] |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[7][8] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[7][8] |

Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a chemically significant molecule whose structure offers a rich platform for synthetic exploration. The interplay between its amino, chloro, and acetyl functional groups defines its reactivity and makes it a highly valuable intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical applications. A thorough understanding of its molecular structure, spectroscopic properties, and safe handling is crucial for leveraging its full potential in research and development.

References

-

Abdel-rahman, R. M. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7, 29. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Chloroacetophenone. [Link]

-

LookChem. CAS 5467-71-0 | 2-amino-1-(4-chlorophenyl)ethanone Hydrochloride - Suppliers list. [Link]

-

Organic Syntheses. The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. [Link]

-

PubChem. Ethanone, 1-(2-chlorophenyl)- | C8H7ClO | CID 72864. [Link]

-

SpectraBase. 2-Amino-1-(4-chlorophenyl)ethanone, 2 tms derivative. [Link]

-

Chemsrc. 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2. [Link]

-

NIST. Ethanone, 1-(2-chlorophenyl)-. [Link]

-

Shivakumar, R., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2841. [Link]

-

ResearchGate. Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). [Link]

-

PubChem. 1-(5-Amino-2-pyridinyl)-2-(4-chlorophenyl)ethanone | C13H11ClN2O | CID 116605070. [Link]

Sources

- 1. This compound | 39061-72-8 [amp.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride | 5467-71-0 [sigmaaldrich.com]

1-(2-Amino-4-chlorophenyl)ethanone synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(2-Amino-4-chlorophenyl)ethanone

Introduction: Significance and Synthetic Strategy

This compound, also known as 2-amino-4'-chloroacetophenone, is a pivotal chemical intermediate. Its structural motif is a cornerstone for the synthesis of a wide array of more complex molecules. In the pharmaceutical sector, it serves as a key building block for the development of analgesic and anti-inflammatory drugs.[1][2] Beyond medicine, its utility extends to the manufacturing of specialized dyes and pigments and as a versatile reagent in broader organic synthesis.[1][3]

The synthesis of this molecule presents a classic challenge in electrophilic aromatic substitution. The starting material, 3-chloroaniline, contains two substituents with competing electronic effects: an ortho, para-directing, activating amino group (-NH₂) and an ortho, para-directing, deactivating chloro group (-Cl). The primary synthetic hurdle lies in the strong Lewis basicity of the amino group, which readily complexes with the Lewis acid catalysts required for acylation, thereby deactivating the aromatic ring.[4]

This guide details the most reliable and industrially relevant pathway for the synthesis of this compound, which circumvents these challenges through a strategic three-step process: (1) Protection of the amine, (2) Friedel-Crafts acylation, and (3) Deprotection to yield the final product. We will explore the mechanistic underpinnings of each step, provide a detailed experimental protocol, and summarize the critical parameters for successful synthesis.

Core Synthesis Pathway: A Three-Step Approach

The most effective route proceeds through the temporary deactivation of the amino group's disruptive Lewis base character. This is achieved by converting it into an acetamido group, which is still an activating, ortho, para-director but is significantly less basic and does not interfere with the Lewis acid catalyst.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Protection of the Amino Group via Acetylation

The initial and most critical step is the protection of the amino group on the 3-chloroaniline starting material. The direct use of anilines in Friedel-Crafts reactions is notoriously problematic. The lone pair of electrons on the nitrogen atom acts as a Lewis base, reacting avidly with the Lewis acid catalyst (e.g., AlCl₃).[4] This acid-base reaction forms a stable complex, which places a positive charge on the nitrogen atom. The resulting ammonium-like substituent is a powerful deactivating group, rendering the aromatic ring electron-poor and resistant to the required electrophilic attack.[4]

To circumvent this, the amino group is converted into an amide, typically an acetamide, using acetic anhydride or acetyl chloride. This transformation has two beneficial effects:

-

Reduces Basicity: The electron-withdrawing nature of the adjacent carbonyl group delocalizes the nitrogen's lone pair, making it significantly less basic and thus less likely to coordinate with the Lewis acid catalyst.

-

Preserves Directing Effect: The resulting acetamido group (-NHCOCH₃) remains a potent activating and ortho, para-directing group, guiding the subsequent acylation to the desired positions.

Step 2: Friedel-Crafts Acylation

With the amine protected, the core carbon-carbon bond formation can proceed via the Friedel-Crafts acylation.[5][6] This reaction introduces the acetyl group (-COCH₃) onto the aromatic ring.

Mechanism: The reaction is catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).

-

Formation of the Electrophile: The Lewis acid catalyst activates the acylating agent (acetyl chloride) by coordinating to the chlorine atom. This polarizes the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (CH₃C≡O⁺).[6] This highly electrophilic species is the active agent in the reaction.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of N-(3-chlorophenyl)acetamide attacks the acylium ion. The acetamido group directs the incoming electrophile to the ortho and para positions. Given the starting material, acylation occurs predominantly at the position that is ortho to the powerful acetamido directing group and meta to the deactivating chloro group.

-

Restoration of Aromaticity: The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex, loses a proton to restore the aromaticity of the ring, yielding the acylated product.

It is imperative that this reaction is conducted under strictly anhydrous conditions, as any moisture will react with and deactivate the AlCl₃ catalyst.[4] Furthermore, Friedel-Crafts acylation typically requires stoichiometric amounts of the catalyst because both the carbonyl group of the reactant and the product ketone can form complexes with AlCl₃.[5]

Caption: Key mechanistic steps of the Friedel-Crafts Acylation reaction.

Step 3: Deprotection via Acid Hydrolysis

The final step is the removal of the acetyl protecting group to regenerate the free amino group. This is typically accomplished by heating the acylated intermediate in the presence of an aqueous acid, such as hydrochloric acid (HCl). The amide bond is hydrolyzed, yielding the desired this compound (often as its hydrochloride salt) and acetic acid as a byproduct. Subsequent neutralization with a base liberates the free amine.

Quantitative Data and Reaction Parameters

The following table summarizes the typical reagents and conditions employed in this synthesis pathway. Note that specific quantities should be calculated based on the starting scale of the reaction.

| Step | Reactant | Reagent(s) | Molar Ratio (Reagent/Reactant) | Solvent | Key Conditions |

| 1. Protection | 3-Chloroaniline | Acetic Anhydride, Sodium Acetate | 1.1 : 1.2 | Water | Stirring at room temp., then cooling |

| 2. Acylation | N-(3-chlorophenyl)-acetamide | Acetyl Chloride, AlCl₃ (anhydrous) | 1.1 : 2.5 | Dichloromethane (DCM) or 1,2-Dichloroethane (anhydrous) | 0 °C to room temp., anhydrous conditions, inert atmosphere |

| 3. Deprotection | 1-(2-Acetamido-4-chlorophenyl)ethanone | Hydrochloric Acid (conc.) | Excess | Ethanol/Water | Reflux |

Detailed Experimental Protocol

Caution: This protocol involves corrosive and hazardous chemicals. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Part A: Synthesis of N-(3-chlorophenyl)acetamide

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, add 3-chloroaniline (1.0 eq).

-

Reagent Addition: To the stirred amine, add water and a slight molar excess of concentrated hydrochloric acid to form the hydrochloride salt. In a separate beaker, prepare a solution of sodium acetate (approx. 1.2 eq) in water.

-

Acetylation: To the stirred aniline hydrochloride solution, add acetic anhydride (approx. 1.1 eq). Immediately follow with the one-shot addition of the sodium acetate solution.

-

Isolation: A white precipitate of N-(3-chlorophenyl)acetamide will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is typically of sufficient purity for the next step.

Part B: Friedel-Crafts Acylation

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

Catalyst Suspension: Charge the flask with an anhydrous solvent (e.g., DCM) and anhydrous aluminum chloride (AlCl₃, 2.5 eq). Cool the suspension to 0 °C in an ice bath.

-

Acylium Ion Formation: Add acetyl chloride (1.1 eq) dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir at 0 °C for 20-30 minutes.

-

Substrate Addition: Dissolve the N-(3-chlorophenyl)acetamide from Part A in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring by TLC until completion.

-

Workup: Carefully and slowly quench the reaction by pouring the mixture over crushed ice containing concentrated HCl. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 1-(2-Acetamido-4-chlorophenyl)ethanone.

Part C: Deprotection (Hydrolysis)

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine the crude product from Part B with a mixture of ethanol and concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

Isolation: Cool the reaction mixture to room temperature. The product may precipitate as the hydrochloride salt. Concentrate the mixture under reduced pressure to remove the ethanol.

-

Purification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully neutralize with a base (e.g., aqueous NaOH or NH₄OH) to a pH of ~8-9 to precipitate the free amine.

-

Final Processing: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield pure this compound.[4]

References

- 2-Amino-4'-chloroacetophenone - UB.Vertex AI Search.

- Optimization of reaction conditions for Friedel-Crafts acyl

- 2-Amino-4'-chloroacetophenone.Chem-Impex.

- 2-Amino-4'-chloroacetophenone.Chem-Impex.

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

Sources

A Technical Guide to the Spectroscopic Profile of 1-(2-Amino-4-chlorophenyl)ethanone

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(2-Amino-4-chlorophenyl)ethanone, a key intermediate in pharmaceutical synthesis. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from analogous structures to present a detailed, predictive interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry profiles. Each section includes a discussion of the underlying chemical principles, predicted data, a thorough interpretation, and a standardized experimental protocol, offering a robust framework for the characterization of this and related compounds.

Introduction: The Significance of this compound

This compound is a substituted acetophenone derivative of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a reactive acetyl group, a nucleophilic amino group, and a halogenated phenyl ring, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including benzodiazepines and quinazolines, which are classes of drugs with pronounced psychoactive and therapeutic effects.

The precise substitution pattern on the aromatic ring—an amino group ortho to the acetyl moiety and a chloro group para to the amino group—critically influences the molecule's reactivity and the subsequent biological activity of its derivatives. Therefore, unambiguous structural confirmation through modern spectroscopic techniques is paramount for quality control, reaction monitoring, and regulatory compliance in the pharmaceutical industry. This guide serves as an in-depth resource for understanding and predicting the spectroscopic fingerprint of this important building block.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is summarized in the table below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₃ (acetyl) | ~2.5 | Singlet | 3H | - |

| -NH₂ (amino) | ~5.0 - 6.0 | Broad Singlet | 2H | - |

| H-5 | ~6.6 | Doublet of Doublets | 1H | J ≈ 8.5, 2.5 Hz |

| H-3 | ~6.8 | Doublet | 1H | J ≈ 2.5 Hz |

| H-6 | ~7.6 | Doublet | 1H | J ≈ 8.5 Hz |

Interpretation and Rationale

The ¹H NMR spectrum is dictated by the electronic effects of the substituents on the aromatic ring.

-

Aromatic Region (δ 6.5-8.0 ppm): The three aromatic protons are in distinct chemical environments. The amino group (-NH₂) is a strong electron-donating group, causing a significant upfield shift (to lower ppm values) of the ortho and para protons relative to benzene (δ 7.34 ppm). Conversely, the acetyl group (-COCH₃) and the chlorine atom are electron-withdrawing, causing a downfield shift.

-

H-6: This proton is ortho to the electron-withdrawing acetyl group, which deshields it the most, resulting in the furthest downfield shift among the aromatic protons (~7.6 ppm). It will appear as a doublet due to coupling with H-5.

-

H-3 and H-5: These protons are ortho and para to the electron-donating amino group, respectively, and are therefore shifted significantly upfield. H-3 is expected to be a doublet due to meta-coupling with H-5, while H-5 will be a doublet of doublets from coupling to both H-6 (ortho-coupling) and H-3 (meta-coupling).

-

-

Amino Protons (-NH₂): The protons of the primary amine will appear as a broad singlet in the region of δ 5.0-6.0 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Acetyl Protons (-CH₃): The three protons of the methyl group are equivalent and not coupled to any other protons, thus they will appear as a sharp singlet at approximately δ 2.5 ppm.

Experimental Workflow: ¹H NMR Spectroscopy

Caption: Workflow for acquiring a ¹H NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (acetyl) | ~28 |

| C-4 | ~120 |

| C-6 | ~122 |

| C-2 | ~125 |

| C-5 | ~130 |

| C-3 | ~135 |

| C-1 | ~150 |

| C =O (carbonyl) | ~198 |

Interpretation and Rationale

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached groups and resonance effects.

-

Carbonyl Carbon (C=O): The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and will appear far downfield, typically around δ 198 ppm.

-

Aromatic Carbons (C1-C6): The six aromatic carbons are in unique environments.

-

C-1: This carbon is attached to the electron-withdrawing acetyl group and will be shifted downfield.

-

C-2: Attached to the electron-donating amino group, this carbon will be shielded relative to an unsubstituted aromatic carbon.

-

C-4: The carbon bearing the chlorine atom will have its chemical shift influenced by the inductive effect of the halogen.

-

The remaining aromatic carbons (C-3, C-5, C-6) will have shifts determined by their positions relative to the three substituents.

-

-

Acetyl Carbon (-CH₃): The methyl carbon is in an aliphatic environment and will appear upfield at approximately δ 28 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Predicted FT-IR Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, Sharp (two bands) |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium to Weak |

| C=O (ketone) | Stretch | ~1665 | Strong, Sharp |

| C=C (aromatic) | Stretch | 1500 - 1600 | Medium |

| C-N | Stretch | 1250 - 1350 | Medium |

| C-Cl | Stretch | 1000 - 1100 | Medium |

Interpretation and Rationale

The FT-IR spectrum of this compound will display characteristic absorption bands for its key functional groups.

-

N-H Stretching: The primary amine will show two distinct, sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C=O Stretching: The carbonyl group of the ketone will produce a strong, sharp absorption band. Due to conjugation with the aromatic ring, this peak is expected to appear at a lower wavenumber, around 1665 cm⁻¹, compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring will result in a series of bands in the 1500-1600 cm⁻¹ region.

-

C-N and C-Cl Stretching: The spectrum will also contain absorptions corresponding to the stretching of the C-N bond (around 1250-1350 cm⁻¹) and the C-Cl bond (around 1000-1100 cm⁻¹).

Experimental Protocol: FT-IR Spectroscopy (ATR)

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization)

The molecular formula of this compound is C₈H₈ClNO. The nominal molecular weight is 169 g/mol for the isotopes ¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O.

| m/z | Predicted Fragment | Identity |

| 169/171 | [M]⁺ | Molecular ion |

| 154/156 | [M - CH₃]⁺ | Loss of a methyl radical |

| 126/128 | [M - COCH₃]⁺ | Loss of an acetyl radical |

| 111 | [M - Cl - CO]⁺ | Loss of chlorine and carbon monoxide |

Interpretation and Rationale

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.

-

Molecular Ion Peak ([M]⁺): The spectrum will show a molecular ion peak at m/z 169. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there will be a characteristic M+2 peak at m/z 171 with an intensity of about one-third of the M peak. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation Pattern: The primary fragmentation pathways are expected to involve the cleavage of bonds adjacent to the carbonyl group and the aromatic ring.

-

Loss of a Methyl Radical: Cleavage of the bond between the carbonyl carbon and the methyl group will result in a fragment ion at m/z 154/156.

-

Loss of an Acetyl Radical: Cleavage of the bond between the aromatic ring and the acetyl group will lead to a fragment at m/z 126/128.

-

Further fragmentation of these primary ions can also occur, leading to other characteristic peaks in the spectrum.

-

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Caption: Workflow for acquiring a mass spectrum using ESI.

Conclusion

The spectroscopic analysis of this compound provides a unique fingerprint that is essential for its identification and characterization. This guide has detailed the predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, offering a comprehensive interpretation based on established chemical principles and comparison with related molecules. The provided experimental protocols outline the standard procedures for acquiring high-quality spectroscopic data. By understanding the expected spectral features, researchers and drug development professionals can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development activities.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

1H NMR and 13C NMR of 1-(2-Amino-4-chlorophenyl)ethanone

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(2-Amino-4-chlorophenyl)ethanone

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] It operates on the principle that atomic nuclei with a non-zero magnetic moment, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at specific frequencies.[3] This guide offers a comprehensive analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of this compound, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Understanding the NMR profile of this molecule is critical for researchers, scientists, and drug development professionals for structure verification, purity assessment, and quality control. This document provides a detailed interpretation of the spectral data, grounded in the fundamental principles of chemical shifts, spin-spin coupling, and substituent effects in aromatic systems.

Molecular Structure and Predicted NMR Features

To interpret the NMR spectra of this compound, it is essential to first analyze its molecular structure and the electronic environment of each nucleus. The molecule consists of a disubstituted benzene ring with an amino (-NH₂), a chloro (-Cl), and an acetyl (-COCH₃) group. These substituents exert distinct electronic effects that dictate the chemical shifts of the aromatic protons and carbons.

-

Amino Group (-NH₂): A strong electron-donating group (EDG) that increases electron density on the ring, particularly at the ortho and para positions, causing an upfield shift (shielding) of the corresponding nuclei.

-

Chloro Group (-Cl): An electron-withdrawing group (EWG) via induction but electron-donating via resonance. Its overall effect is deactivating, causing a moderate downfield shift (deshielding).

-

Acetyl Group (-COCH₃): A strong electron-withdrawing group (EWG) that significantly decreases electron density on the ring, causing a substantial downfield shift (deshielding) of aromatic nuclei, especially the carbonyl carbon itself.

The interplay of these effects results in a unique and predictable NMR fingerprint for the molecule.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is predicated on a meticulous experimental setup. The following protocol is a self-validating system for the analysis of this compound.

1. Sample Preparation:

- Weigh approximately 10-20 mg of this compound.

- Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. CDCl₃ is often preferred for its simplicity, while DMSO-d₆ is excellent for resolving exchangeable protons like those of the -NH₂ group.

- Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

- Cap the NMR tube and gently agitate to ensure a homogeneous solution.

2. Instrument Setup & Data Acquisition:

- Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

- For ¹H NMR:

- Acquire the spectrum at room temperature.

- Typical spectral width: -2 to 12 ppm.

- Number of scans: 8-16, depending on sample concentration.

- Relaxation delay (d1): 1-2 seconds.

- For ¹³C NMR:

- Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.

- Typical spectral width: 0 to 220 ppm.

- Number of scans: 1024 or more, as ¹³C has a low natural abundance.

- Relaxation delay (d1): 2-5 seconds.

3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Phase correct the spectrum manually or automatically.

- Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

- Analyze the chemical shifts, multiplicities, and coupling constants.

subgraph "cluster_prep" {

label="Sample Preparation";

style="rounded";

color="#4285F4";

node [fillcolor="#FFFFFF"];

Prep1 [label="Weigh Compound"];

Prep2 [label="Dissolve in\nDeuterated Solvent"];

Prep3 [label="Add TMS Standard"];

Prep1 -> Prep2 -> Prep3;

}

subgraph "cluster_acq" {

label="Data Acquisition";

style="rounded";

color="#34A853";

node [fillcolor="#FFFFFF"];

Acq1 [label="Insert into\nSpectrometer"];

Acq2 [label="Acquire ¹H & ¹³C\nSpectra"];

}

subgraph "cluster_proc" {

label="Data Processing & Analysis";

style="rounded";

color="#FBBC05";

node [fillcolor="#FFFFFF"];

Proc1 [label="Fourier Transform"];

Proc2 [label="Phase & Calibrate"];

Proc3 [label="Integrate & Analyze\n(δ, J, Multiplicity)"];

Proc1 -> Proc2 -> Proc3;

}

Prep3 -> Acq1 -> Acq2 -> Proc1;

Proc3 -> Report [shape=document, fillcolor="#EA4335", fontcolor="#FFFFFF"];

}

Caption: Standardized workflow for NMR spectral analysis.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides detailed information about the proton framework of the molecule. Protons on an aromatic ring typically resonate in the 6.5-8.0 ppm region.[4][5] The exact chemical shifts and splitting patterns for this compound are dictated by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.65 | 1H | d | J ≈ 2.0 Hz | H-3 |

| ~7.25 | 1H | dd | J ≈ 8.5, 2.0 Hz | H-5 |

| ~6.65 | 1H | d | J ≈ 8.5 Hz | H-6 |

| ~4.5-5.5 | 2H | br s | - | -NH₂ |

| ~2.55 | 3H | s | - | -COCH₃ |

Detailed Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H-3, H-5, H-6):

-

H-3 (δ ≈ 7.65 ppm): This proton is ortho to the strongly electron-withdrawing acetyl group and meta to the electron-donating amino group. The deshielding effect of the acetyl group dominates, shifting it furthest downfield in the aromatic region. It appears as a doublet due to coupling with H-5 (a small meta-coupling, J ≈ 2.0 Hz).

-

H-5 (δ ≈ 7.25 ppm): This proton is ortho to the chloro group and meta to both the acetyl and amino groups. It experiences coupling from two different protons. It appears as a doublet of doublets, split by H-6 (ortho-coupling, J ≈ 8.5 Hz) and H-3 (meta-coupling, J ≈ 2.0 Hz).

-

H-6 (δ ≈ 6.65 ppm): This proton is ortho to the strongly electron-donating amino group, which shields it significantly and shifts it upfield. It appears as a doublet due to ortho-coupling with H-5 (J ≈ 8.5 Hz).

-

-

Amino Protons (-NH₂):

-

The two protons of the amino group typically appear as a broad singlet in the range of 4.5-5.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water or acid. The exact chemical shift is highly dependent on solvent, concentration, and temperature.

-

-

Methyl Protons (-COCH₃):

-

The three protons of the acetyl methyl group are chemically equivalent and are not coupled to any other protons. They therefore appear as a sharp singlet at approximately 2.55 ppm.[5]

-

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. Aromatic carbons typically absorb in the 120-150 ppm range, while carbonyl carbons are found much further downfield.[4][6]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 | C=O |

| ~152.0 | C-2 |

| ~135.0 | C-4 |

| ~132.5 | C-5 |

| ~130.0 | C-3 |

| ~118.0 | C-1 |

| ~116.5 | C-6 |

| ~28.0 | -CH₃ |

Detailed Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O, δ ≈ 198.0 ppm): The carbon of the acetyl group is double-bonded to an electronegative oxygen atom, making it highly electron-deficient and thus the most deshielded carbon in the molecule. Its resonance is expected well downfield, consistent with values for substituted acetophenones.[6][7][8]

-

Aromatic Carbons (C1-C6):

-

C-2 (δ ≈ 152.0 ppm): This carbon is directly attached to the electron-donating amino group. While EDGs typically shield carbons, the direct attachment of a heteroatom causes a significant downfield shift due to the inductive effect of the nitrogen atom.

-

C-4 (δ ≈ 135.0 ppm): The carbon bearing the chlorine atom is deshielded due to chlorine's inductive electron withdrawal.

-

C-1 (δ ≈ 118.0 ppm): This carbon is attached to the acetyl group but is also ortho to the strongly donating amino group. The shielding effect of the amino group is powerful, shifting this quaternary carbon significantly upfield.

-

C-6 (δ ≈ 116.5 ppm): Positioned ortho to the amino group and para to the chloro group, this carbon is strongly shielded by the -NH₂ group's resonance effect, making it the most upfield of the aromatic carbons.

-

C-3 and C-5 (δ ≈ 130.0 and 132.5 ppm): These carbons are less affected by the substituents compared to the others. Their chemical shifts fall in a typical range for substituted aromatic rings. C-5 is expected slightly further downfield than C-3 due to its position para to the amino group and ortho to the chloro group.

-

-

Methyl Carbon (-CH₃, δ ≈ 28.0 ppm): The carbon of the methyl group is an sp³-hybridized carbon and resonates at the highest field (most upfield), as expected.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a definitive structural fingerprint. The analysis presented in this guide, based on established principles of NMR spectroscopy, allows for the unambiguous assignment of all proton and carbon signals. The distinct chemical shifts, integration values, and coupling patterns observed are a direct consequence of the molecule's unique substitution pattern. This detailed spectral interpretation serves as an authoritative reference for scientists engaged in synthesis, quality control, and research involving this important chemical intermediate.

References

-

Brophy, G. C., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]

-

Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R. Studies. Part III. Carbon-13 N.M.R. Spectra of Substituted Acetophenones. Canadian Journal of Chemistry, 43(3), 479-497. [Link]

-

Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

-

Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Journal of Analytical and Bioanalytical Techniques, 14(3). [Link]

-

Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. [Link]

-

Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. [Link]

Sources

- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 2. microbenotes.com [microbenotes.com]

- 3. longdom.org [longdom.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Physical Characteristics of 1-(2-Amino-4-chlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical characteristics of 1-(2-Amino-4-chlorophenyl)ethanone, a key intermediate in pharmaceutical synthesis. The following sections detail its fundamental physical properties, the experimental methodologies for their determination, and an analysis of its spectral data, offering a robust resource for laboratory and research applications.

Introduction

This compound, with the CAS Number 39061-72-8, is a substituted acetophenone derivative. Its chemical structure, featuring an amino group and a chlorine atom on the phenyl ring, makes it a versatile building block in the synthesis of various heterocyclic compounds with potential therapeutic activities. An accurate understanding of its physical properties is paramount for its effective use in drug discovery and development, ensuring reproducibility and scalability of synthetic processes.

Core Physical Properties

A summary of the key physical properties of this compound is presented in the table below. These values are critical for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈ClNO | [1] |

| Molecular Weight | 169.61 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 90 °C | [1] |

| Boiling Point | 310.2 ± 22.0 °C (Predicted) | [1] |

| Solubility | Data not explicitly available for a wide range of solvents. General solubility principles for similar structures suggest solubility in organic solvents like ethanol, acetone, and chloroform, with limited solubility in water. | [2] |

Experimental Determination of Physical Properties

The accurate determination of physical properties is fundamental to chemical research. The following section outlines the standard, field-proven protocols for measuring the key physical characteristics of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a crystalline solid, a sharp melting range (typically 0.5-1.0°C) is indicative of high purity, while impurities tend to depress and broaden the melting range.

This method is a standard and reliable technique for determining the melting point of a solid organic compound.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.

-

Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded. This range represents the melting point of the substance.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (for High-Boiling Liquids)

While this compound is a solid at room temperature, its predicted high boiling point necessitates specialized techniques for experimental determination, should it be required in a molten state or for purification by distillation under reduced pressure.

The Thiele tube method is a convenient technique for determining the boiling point of small quantities of a liquid.

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating and Observation: The Thiele tube is gently heated. As the temperature rises, a steady stream of bubbles will emerge from the capillary tube. The heating is then stopped.

-

Data Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Assessment

Understanding the solubility profile of a compound is crucial for choosing appropriate solvents for reactions, purification, and formulation.

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations should note whether the compound is fully soluble, partially soluble, or insoluble. For acidic or basic compounds, solubility in aqueous acid (e.g., 5% HCl) and aqueous base (e.g., 5% NaOH) should also be tested to understand their acid-base properties.

Caption: Workflow for Qualitative Solubility Testing.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure of a compound. The following sections discuss the expected spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl protons of the acetyl group. The aromatic protons would likely appear as a complex multiplet in the range of 6.5-7.5 ppm. The amino protons would typically be a broad singlet, and its chemical shift would be solvent-dependent. The methyl protons of the acetyl group would appear as a sharp singlet, likely around 2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ketone would have a characteristic chemical shift in the downfield region (around 190-200 ppm). The aromatic carbons would appear in the range of 110-150 ppm, and the methyl carbon would be found in the upfield region (around 20-30 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

-

C=O Stretching: A strong, sharp absorption band around 1660-1680 cm⁻¹ characteristic of an aromatic ketone. The conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.

-

C-N Stretching: An absorption band in the region of 1250-1335 cm⁻¹ for the aromatic amine C-N bond.

-

C-Cl Stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the C-Cl bond.

-

Aromatic C-H and C=C Stretching: Bands characteristic of the aromatic ring will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound (169.61). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak is expected, which is a characteristic isotopic signature for chlorine.

-

Fragmentation Pattern: Common fragmentation pathways for this molecule would likely involve the loss of a methyl group (CH₃•) from the acetyl group to give a stable acylium ion, and potentially the loss of the entire acetyl group (CH₃CO•).

Safety and Handling